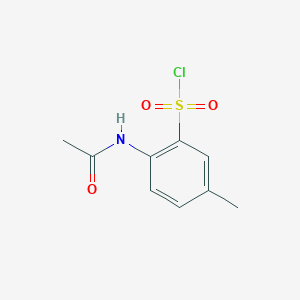

2-(Acetylamino)-5-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Acetylamino)-5-methylbenzenesulfonyl chloride” is a sulfonyl chloride derivative. Sulfonyl chlorides are functional groups in organic chemistry, often used as intermediates in the preparation of other compounds. They are characterized by the R-SO2-Cl structure .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (the core structure) with a methyl group (-CH3) attached to one carbon, an acetylamino group (-NHCOCH3) attached to a second carbon, and a sulfonyl chloride group (-SO2Cl) attached to a third carbon .Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive due to the good leaving group (Cl-). They can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Generally, sulfonyl chlorides are colorless to yellowish liquids that are sensitive to moisture .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

2-(Acetylamino)-5-methylbenzenesulfonyl chloride: is a key intermediate in the synthesis of chitin and chitosan derivatives. These derivatives are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. For instance, chitosan has been used in wound healing, as a drug delivery vehicle, and as a scaffold material in tissue engineering due to its non-toxicity and low immunogenicity .

Pharmaceutical Industry

In the pharmaceutical sector, this compound can be modified to create chitosan, which has shown promise in drug delivery systems. Its mucoadhesive properties allow for sustained release of drugs, enhancing the efficacy of pharmaceutical products. Additionally, chitosan’s ability to form films and microspheres makes it an excellent carrier for transdermal drug delivery .

Food Industry

The food industry benefits from the antimicrobial properties of chitosan, which can be synthesized from 2-(Acetylamino)-5-methylbenzenesulfonyl chloride . Chitosan coatings are applied to fruits and vegetables to extend shelf life by reducing spoilage and inhibiting the growth of pathogens .

Textile Industry

Chitosan derivatives have applications in the textile industry as well, where they are used for antimicrobial treatments of fabrics. This application is particularly valuable in medical textiles, where preventing bacterial growth is crucial .

Environmental Remediation

Chitosan, derived from this compound, has been researched for its ability to adsorb heavy metals and other pollutants from water. Its chelating properties make it an effective material for removing toxic substances from industrial wastewater, thus contributing to environmental cleanup efforts .

Agriculture

In agriculture, chitosan has been explored as a biopesticide and a soil amendment. It can induce natural defense mechanisms in plants, enhancing resistance to diseases and pests. Moreover, it improves soil quality by promoting beneficial microbial activity .

Cosmetic Industry

The cosmetic industry utilizes chitosan for its film-forming and moisturizing properties. Products such as hair gels, skin creams, and nail polishes benefit from the addition of chitosan for improved texture and hydration .

Packaging Materials

Chitosan’s film-forming ability also makes it a candidate for creating biodegradable packaging materials. Its barrier properties can help in developing sustainable packaging solutions that reduce reliance on synthetic plastics .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-acetamido-5-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFRGGRPQMFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-5-methylbenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)